molecular formula C13H20Cl2N4OS B1371165 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride CAS No. 1170455-92-1

1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride

Cat. No.: B1371165
CAS No.: 1170455-92-1
M. Wt: 351.3 g/mol
InChI Key: BQBBDYVPHSOMQZ-UHFFFAOYSA-N
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Description

1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through an annulation reaction, followed by desulfurization and intramolecular rearrangement.

    Coupling with Piperazine: The oxadiazole intermediate is then coupled with piperazine under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with thiol groups in proteins, leading to the formation of organosulfur radicals. These radicals can then participate in various biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride is unique due to its specific combination of the oxadiazole ring and piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-(3-piperazin-1-ylpropyl)-3-thiophen-2-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS.2ClH/c1(7-17-8-5-14-6-9-17)4-12-15-13(16-18-12)11-3-2-10-19-11;;/h2-3,10,14H,1,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBBDYVPHSOMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=NC(=NO2)C3=CC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
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1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
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1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
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1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
Reactant of Route 5
1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride
Reactant of Route 6
1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride

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